molecular formula C12H13NS B11896928 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole

2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole

Cat. No.: B11896928
M. Wt: 203.31 g/mol
InChI Key: AHFRGLGXXWTPFQ-UHFFFAOYSA-N
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Description

2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole ( 364745-77-7) is a synthetic organic compound with the molecular formula C12H13NS and a molecular weight of 203.303 g/mol . This fused tricyclic system features a thiazole ring, a "privileged structure" in medicinal chemistry known for its versatile pharmacological potential . The thiazole moiety is a common feature in numerous bioactive molecules and approved drugs, underscoring its significance in the development of new therapeutic agents . This compound is of particular interest in early-stage drug discovery and chemical biology. Researchers can utilize it as a core scaffold to explore structure-activity relationships (SAR) or as a building block for the synthesis of more complex molecules. The documented biological activities of thiazole derivatives are extensive, providing a strong rationale for its investigation. These activities include serving as enzyme inhibitors, ion channel modulators, and agents with anti-inflammatory, anticancer, and antimicrobial properties . For instance, closely related naphtho[1,2-d]thiazol-2-ylamine analogues have been investigated as potent activators of KCa2 and KCa3.1 potassium channels, which are relevant targets for vascular disease and neurological conditions . Product Details: • CAS Number: 364745-77-7 • Molecular Formula: C12H13NS • Molecular Weight: 203.303 g/mol • Boiling Point: 338.4 ± 11.0 °C (at 760 mmHg) • Flash Point: 161.5 ± 8.2 °C This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazole

InChI

InChI=1S/C12H13NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h6-7H,2-5H2,1H3

InChI Key

AHFRGLGXXWTPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2CCCC3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, has been modified to accommodate the tetrahydronaphtho framework. For example, cyclization of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with thiourea derivatives under acidic conditions yields the target compound. However, this method suffers from moderate yields (45–60%) due to competing side reactions, such as over-oxidation of the thiazole ring.

Table 1: Hantzsch-Based Cyclization Conditions

Starting MaterialReagentTemperature (°C)Yield (%)
6-Methyl-THN-1-amineThiourea/HCl12052
6-Methyl-THN-1-amineThioacetamide/H2SO410048

Cyclocondensation with Thioacylating Agents

Alternative approaches employ thioacylating agents like phosphorus pentasulfide (P4S10) to convert naphthylamide precursors into thiazoles. For instance, treatment of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-carboxamide with P4S10 in refluxing xylene generates the thiazole core via intramolecular cyclization. This method achieves higher yields (65–70%) but requires stringent moisture-free conditions.

Palladium-Catalyzed C-H Activation Approaches

Direct C-H Amination Strategy

Palladium-catalyzed C-H amination, as described in chemoenzymatic studies, offers a regioselective pathway to construct the thiazole ring. Using Pd(OAc)2 as a catalyst and diazafluorenone as a ligand, the reaction between 6-methyl-1,2,3,4-tetrahydronaphthalene and thiourea derivatives proceeds via a cyclometallation-deprotonation (CMD) mechanism. The methyl group directs ortho-C-H activation, enabling efficient cyclization at the 1,2-position of the naphthalene ring.

Table 2: Palladium-Catalyzed C-H Amination Parameters

CatalystLigandOxidantYield (%)Selectivity
Pd(OAc)2DiazafluorenoneBenzoquinone78>95%
PdCl2BipyridineAgOAc6588%

Tandem Oxidation-Cyclization Reactions

The Hartwig group’s one-pot Pd(II) oxidation-substitution methodology has been adapted for this synthesis. Allylic oxidation of 6-methyl-1,2,3,4-tetrahydronaphthalene using tert-butyl perbenzoate as an oxidant generates an allylic ester intermediate, which undergoes subsequent cyclization with thiourea. This tandem process achieves 82% yield with excellent regiocontrol, though it requires careful optimization of oxidant stoichiometry.

Oxidative Cyclization Techniques

Electrochemical Oxidation

Electrochemical methods utilizing Pt electrodes in acetonitrile enable the oxidative coupling of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-thiol with methylamine. Applied potentials of +1.2 V vs. Ag/AgCl drive the formation of the thiazole ring via radical intermediates, yielding the product in 68% yield. This approach minimizes byproduct formation but demands specialized equipment.

Metal-Free Oxidative Systems

Metal-free conditions employing hypervalent iodine reagents (e.g., PhI(OAc)2) facilitate the cyclization of thioamide precursors. For example, 6-methyl-1,2,3,4-tetrahydronaphthalen-1-thioamide reacts with PhI(OAc)2 in dichloromethane, producing the target compound in 73% yield. The reaction proceeds through an iodonium intermediate, which undergoes nucleophilic attack by the thioamide sulfur.

Table 3: Oxidative Cyclization Performance

OxidantSolventTime (h)Yield (%)
PhI(OAc)2CH2Cl2673
KMnO4H2O/EtOH1258

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield Range (%)ScalabilityCostEnvironmental Impact
Hantzsch Cyclization45–70ModerateLowHigh (acid waste)
Pd-Catalyzed C-H Amination65–82HighHighModerate
Electrochemical60–68LowMediumLow
Metal-Free Oxidation58–73ModerateLowModerate

Palladium-catalyzed methods offer superior yields and selectivity but incur higher costs due to precious metal catalysts. Metal-free oxidative systems provide a cost-effective alternative but require stoichiometric oxidants. Electrochemical methods, while environmentally benign, lack industrial scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole exhibit notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains:

  • Mechanism of Action : The compound's thiazole nucleus is believed to interfere with bacterial lipid biosynthesis and other cellular processes, leading to antimicrobial effects .
  • Case Study : A study demonstrated that compounds derived from this thiazole exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cell Line Studies : In vitro studies have shown that derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and others .
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to specific receptors involved in cancer cell proliferation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods:

  • Synthetic Route : One efficient approach involves the reaction of 3-(2-naphthyl)-1-substituted acylthiourea with manganese(III) acetate under controlled conditions .
  • Optimization : Factors such as reaction time, temperature, and solvent choice are critical for maximizing yield and purity .

Industrial Applications

Beyond its medicinal uses, this compound has applications in industrial settings:

  • Dyes and Pigments : The compound serves as a building block for synthesizing dyes and pigments used in textiles and coatings .
  • Chemical Intermediates : It is utilized in the production of various chemical intermediates necessary for manufacturing pharmaceuticals and agrochemicals .

Research Findings Summary Table

Application AreaKey FindingsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibits growth in MCF7 breast cancer cell line
SynthesisAchievable via acylthiourea reaction
Industrial UseUsed in dyes and chemical intermediates

Mechanism of Action

The mechanism of action of 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of 2-Methylnaphtho[1,2-d]thiazole and Related Derivatives
Compound Structure Molecular Formula Melting Point (°C) Boiling Point (°C) Key Features
2-Methylnaphtho[1,2-d]thiazole Fully aromatic naphtho ring C₁₂H₉NS 95–97 165–168 (5.5 Torr) High aromaticity; planar structure
4H,5H-Naphtho[1,2-d][1,3]thiazol-2-amine Dihydro (4,5-saturation) C₁₁H₁₀N₂S Not reported Not reported Partial saturation enhances flexibility
2,3-Dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione Dihydro + ketone groups C₁₃H₈NO₂S Not reported Not reported Electron-withdrawing ketones increase reactivity
2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole Tetrahydronaphtho ring C₁₂H₁₃NS Not reported Not reported Reduced aromaticity; improved solubility (inferred)

Key Observations :

  • Aromaticity vs. Saturation : The fully aromatic 2-Methylnaphtho[1,2-d]thiazole exhibits higher melting points (95–97°C) due to strong π-π stacking, while hydrogenated derivatives like the dihydro and tetrahydronaphtho analogs likely have lower melting points and increased solubility due to reduced planarity .
  • Functional Groups : Derivatives with electron-withdrawing groups (e.g., ketones in 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione) exhibit enhanced reactivity in electrophilic substitutions .

Key Observations :

  • Heterocyclic Fusion: Derivatives like 2-[3-amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole are synthesized through cyclocondensation reactions, highlighting the versatility of naphthothiazole precursors .

Biological Activity

2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a naphthalene ring fused with a thiazole ring, which may contribute to its pharmacological properties. Research into its biological activity has focused on various aspects such as anticancer properties, antimicrobial effects, and its mechanisms of action.

  • Molecular Formula : C12H13NS
  • Molecular Weight : 203.31 g/mol
  • CAS Number : 1020964-26-4

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of known anticancer agents like Colchicine .
  • Cytotoxicity : In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. The IC50 values reported range from low nanomolar to micromolar concentrations depending on the specific cell line tested .
Cell LineIC50 (µM)
Prostate Cancer0.7 - 1.0
Melanoma1.8 - 2.6
Other Cancer LinesVaries

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains. However, detailed data on specific bacteria and the extent of inhibition are still being compiled.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive study focused on modifying the thiazole and naphthalene components to enhance biological activity. The research highlighted that:

  • Modifications in the aromatic systems significantly influenced cytotoxicity.
  • Certain derivatives showed improved potency against melanoma and prostate cancer cells compared to the parent compound .

Study 2: Comparative Analysis with Similar Compounds

Comparative studies with other thiazole derivatives revealed that:

  • The tetrahydro group in this compound contributes uniquely to its biological profile.
  • Similar compounds without this structural feature exhibited lower cytotoxicity levels.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of naphthalene derivatives with thiazole-forming reagents. For example, analogous thiazole derivatives are synthesized via condensation reactions using absolute ethanol as a solvent and triethylamine as a base, followed by crystallization from dimethylformamide . Reaction time (6–12 hours) and temperature (room temperature vs. reflux) significantly affect yield. Optimization via Design of Experiments (DoE) can minimize trial-and-error approaches, as seen in statistical methods for chemical process optimization .

Q. How can spectroscopic techniques (e.g., NMR, MS) characterize the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR are critical for confirming molecular mass and substituent positions. For example, HRMS data from analogous naphthothiazoles (e.g., 4,5-dihydronaphtho[1,2-d]thiazol-2-amine, ChemSpider ID 610277) validate molecular formulas, while NMR detects methyl and tetrahydronaphthyl proton environments .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps), while software like Gaussian or ORCA models reaction pathways. Tools like NIST Chemistry WebBook provide validated thermochemical data for benchmarking .

Advanced Research Questions

Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of novel derivatives?

  • Methodological Answer : Integrating quantum chemical calculations (e.g., transition state analysis) with information science reduces experimental iterations. For instance, ICReDD’s approach combines reaction path simulations with data-driven experimental design to narrow optimal conditions (e.g., solvent, catalyst) . This method is applicable to designing halogenation or nitration reactions for 2-methyl derivatives, as described for analogous heterocycles .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC50_{50} values in anticancer assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent effects). Systematic meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and dose-response curve normalization can mitigate variability. Cross-validation with structural analogs (e.g., isoxazole or thienyl derivatives ) clarifies structure-activity relationships (SAR).

Q. How can heterogeneous catalysis improve the scalability of naphthothiazole synthesis?

  • Methodological Answer : Solid-supported catalysts (e.g., Pd/C or zeolites) enhance regioselectivity in cyclization steps. For example, membrane separation technologies (CRDC subclass RDF2050104) reduce byproduct formation, while process control systems (RDF2050108) automate parameter optimization .

Q. What mechanistic insights explain low yields in fused thiazole-quinone systems?

  • Methodological Answer : Competing side reactions (e.g., oxidation of the tetrahydronaphthyl ring) often limit yields. Mechanistic studies using isotopic labeling (e.g., 18O^{18}O-tracing) and in-situ FTIR can identify intermediates. For example, thiazole-quinone synthesis faces challenges due to electron-deficient quinone cores, requiring electron-donating substituents to stabilize intermediates .

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